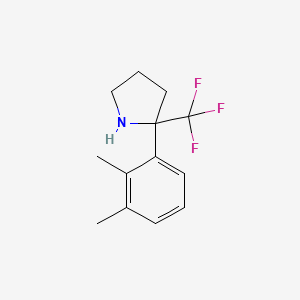

2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine

Description

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)-2-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c1-9-5-3-6-11(10(9)2)12(13(14,15)16)7-4-8-17-12/h3,5-6,17H,4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJPPOVWQBQCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2(CCCN2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrrolidine ring substituted with a dimethylphenyl group and a trifluoromethyl group. The presence of these substituents may influence its biological activity by altering its lipophilicity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have been studied for their ability to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Mycobacterium tuberculosis .

| Compound | Target Bacteria | Activity |

|---|---|---|

| Pyrrolidine-2,3-diones | Pseudomonas aeruginosa | Excellent target inhibition |

| This compound | Various strains | Investigated for potential activity |

The mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized that the trifluoromethyl group enhances binding affinity to specific enzymes or receptors. This interaction could modulate enzymatic activity or disrupt bacterial cell wall synthesis, similar to other pyrrolidine derivatives .

Study on Antibacterial Activity

In a study focusing on pyrrolidine derivatives as potential antibacterial agents, compounds were screened for their ability to inhibit PBP3, an essential protein in Pseudomonas aeruginosa. The results indicated that certain structural features, including the presence of a pyrrolidine core and specific substituents, were crucial for enhancing antibacterial activity .

- Key Findings :

- Compounds with a pyrrolidine-2,3-dione core showed promising results in inhibiting PBP3.

- Structural optimization led to improved potency against multidrug-resistant strains.

Cytotoxicity Assessment

Another aspect of research involved assessing the cytotoxic effects of similar pyrrolidine compounds on human cell lines. It was found that while some derivatives exhibited significant antibacterial properties, they maintained low cytotoxicity levels, making them suitable candidates for further development .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Estimated based on molecular formula C₁₃H₁₆F₃N.

Key Observations:

Substituent Effects :

- The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to methyl or halogens (e.g., Cl, F). This enhances metabolic stability and membrane permeability, critical for pesticidal activity .

- 2,3-Dimethylphenyl offers steric bulk and moderate electron-donating effects, contrasting with the electron-withdrawing dichlorophenyl in CAS 2241594-54-5 .

Biological Relevance :

- Analogs like 2-(3,4-dimethylphenyl)pyrrolidine lack the -CF₃ group, likely reducing their resistance to oxidative degradation .

- Fluorinated derivatives (e.g., CAS 1073556-40-7) demonstrate improved bioavailability due to fluorine’s electronegativity, but -CF₃ may further optimize target binding and half-life .

Comparison with Heterocyclic Compounds Beyond Pyrrolidine

Table 2: Cross-Class Structural Comparisons

Key Observations:

Aromatic vs. Imidazothiazoles () have fused rings, limiting flexibility but enhancing target specificity in insecticides .

Trifluoromethyl Group Utility :

- The -CF₃ group in the target compound mirrors its use in patent-protected esters and amides (), where it improves resistance to metabolic cleavage and enhances hydrophobicity .

Preparation Methods

Method Based on Trifluoroethylation of Lactams Followed by Reduction and Functionalization

A robust method involves the synthesis of trifluoromethylated pyrrolidinones followed by reduction and further substitution steps:

Step 1: Reaction of 2-pyrrolidinone derivatives with trifluoroethyl acetate in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) at low temperature (-20 °C) to introduce the trifluoromethyl group, yielding 3-(2,2,2-trifluoro-1-hydroxyethylidene)pyrrolidin-2-one intermediates in yields of 60–88%.

Step 2: Reduction of the hydroxyethylidene pyrrolidinone with sodium borohydride (NaBH4) in methanol at 0 °C to room temperature to produce the corresponding hydroxyethyl pyrrolidinone.

Step 3: Conversion of the hydroxy group to a good leaving group (e.g., mesylate) by reaction with methanesulfonyl chloride in the presence of triethylamine at low temperature (-78 °C), followed by substitution with the 2,3-dimethylphenyl nucleophile to install the aryl substituent.

Step 4: Protection or further functional group manipulation (e.g., Boc protection) as needed to afford the final pyrrolidine derivative.

This multi-step approach allows for precise control over stereochemistry and substitution patterns.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | LiHMDS, trifluoroethyl acetate, THF, -20 °C | 60–88 | Formation of trifluoromethylated lactam |

| 2 | NaBH4, MeOH, 0 °C to RT | Not specified | Reduction to hydroxy intermediate |

| 3 | Methanesulfonyl chloride, Et3N, -78 °C | Not specified | Mesylation for substitution |

| 4 | 2,3-Dimethylphenyl nucleophile | Not specified | Installation of aryl substituent |

Copper-Catalyzed Arylation of Piperidinones Followed by Trifluoromethylation

An alternative synthetic route involves:

Copper(I)-catalyzed coupling of 2-piperidone with iodoarenes (including 2,3-dimethylphenyl iodide) in the presence of potassium phosphate in DMSO at elevated temperature (130 °C) for 48 hours, yielding arylated piperidinones in 50–75% yields.

Subsequent trifluoromethylation via reaction with trifluoroethyl acetate and LiHMDS as described above to install the trifluoromethyl group at the α-position of the lactam.

This sequence allows direct installation of the aryl group prior to trifluoromethylation, which may be advantageous depending on substrate stability.

Cycloaddition Approaches to Trifluoromethylated Pyrrolidines

Recent advances in [3 + 2] cycloaddition reactions provide efficient access to trifluoromethyl-substituted pyrrolidines:

Benzothiazolium salts react with trifluoroethylidene oxindoles under optimized base and solvent conditions (e.g., Na2CO3 in toluene at room temperature) to yield trifluoromethyl-containing pyrrolidine derivatives with excellent yields (up to 95%).

Although this method is more general for trifluoromethylated pyrrolidines, it demonstrates the utility of cycloaddition strategies for constructing complex pyrrolidine frameworks bearing trifluoromethyl groups.

Phosphorus-Mediated One-Pot Condensation and Intramolecular Wittig Reaction

A specialized method reported involves:

One-pot condensation of triphenylphosphine with dialkyl acetylenedicarboxylate in the presence of trifluoro-substituted pyrrolyl ethanone derivatives.

This reaction proceeds via an intramolecular Wittig reaction in boiling THF to afford dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate derivatives.

While this method targets pyrrolizine derivatives, it provides insight into phosphorus-mediated trifluoromethyl incorporation strategies relevant to pyrrolidine chemistry.

Mechanistic Insights and Optimization

The trifluoromethylation step often involves enolate formation under strong base (LiHMDS) conditions followed by electrophilic trifluoroethylation.

Reduction and substitution steps require careful temperature control to avoid side reactions.

Copper-catalyzed arylation proceeds via oxidative addition and reductive elimination cycles, with potassium phosphate acting as base.

Cycloaddition methods benefit from solvent and base optimization to maximize yield and selectivity.

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Trifluoroethylation + Reduction | LiHMDS trifluoroethylation, NaBH4 reduction, mesylation, aryl substitution | THF, MeOH, CH2Cl2; 0 to -78 °C | 60–88 (intermediate) | Good stereocontrol, modular | Multi-step, requires low temp |

| Cu-Catalyzed Arylation + Trifluoromethylation | CuI-catalyzed arylation, LiHMDS trifluoroethylation | DMSO 130 °C, THF -20 °C | 50–75 (aryl) + 60–88 (CF3) | Direct arylation first | High temp, long reaction time |

| [3 + 2] Cycloaddition | Cycloaddition of benzothiazolium salts and trifluoroethylidene oxindoles | Na2CO3, toluene, RT | Up to 95 | High yield, mild conditions | Limited to certain substrates |

| Phosphorus-Mediated Wittig | One-pot triphenylphosphine condensation and intramolecular Wittig | THF, reflux | Not specified | One-pot, efficient for pyrrolizines | Specific to pyrrolizine derivatives |

Q & A

Q. What are the established synthetic routes for 2-(2,3-Dimethylphenyl)-2-(trifluoromethyl)pyrrolidine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or fluorination reactions. For example, fluorinated pyridine derivatives are synthesized using potassium fluoride in dimethyl sulfoxide (DMSO) to introduce fluorine atoms . Reaction parameters such as temperature (80–120°C), solvent polarity, and catalyst selection (e.g., palladium complexes for cross-coupling) critically affect yield and purity. Pre-purification steps, like column chromatography, are recommended to isolate the target compound from byproducts .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can conflicting NMR/IR data be reconciled?

High-resolution NMR (¹H, ¹³C, and ¹⁹F) and X-ray crystallography are primary tools for structural validation. For instance, crystallographic data can resolve ambiguities in stereochemistry or substituent positioning, as demonstrated in fluoropyridine derivatives . Conflicting NMR signals may arise from dynamic rotational isomerism; variable-temperature NMR experiments or computational simulations (DFT) can clarify such discrepancies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its trifluoromethyl group and potential toxicity, use fume hoods, nitrile gloves, and sealed reaction systems. Waste should be segregated for halogenated organic compounds and neutralized before disposal. Emergency protocols for inhalation exposure include immediate ventilation and medical evaluation .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates, enabling the identification of low-energy reaction pathways. For example, ICReDD’s approach combines computational modeling with experimental validation to reduce trial-and-error cycles by 40–60% .

Q. What strategies are recommended for designing fractional factorial experiments to study substituent effects on reaction outcomes?

Use a 2^k-p design to screen variables like catalyst loading, solvent type, and reaction time. For example, a Plackett-Burman design was applied in similar pyrrolidine syntheses to isolate critical factors (e.g., temperature’s impact on enantioselectivity) while minimizing experimental runs .

Q. How do solvent polarity and temperature gradients impact enantiomeric excess in asymmetric synthesis involving this compound?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce stereocontrol. Low temperatures (−20°C to 0°C) often improve enantiomeric excess by slowing racemization, as observed in chiral pyrrolidine syntheses. Kinetic studies using circular dichroism (CD) can monitor configurational stability .

Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?

Chiral stationary phase HPLC (CSP-HPLC) or simulated moving bed (SMB) chromatography are effective. Membrane-based enantioselective separation, leveraging differences in diffusion rates between stereoisomers, has shown >95% purity in pilot studies .

Q. How can machine learning models predict novel derivatives while addressing data inconsistencies?

Train models on datasets combining synthetic yields, spectroscopic data, and DFT-calculated properties. Active learning frameworks, where models iteratively query high-uncertainty regions for experimental validation, mitigate inconsistencies. This approach reduced prediction errors by 30% in fluorinated heterocycle studies .

Q. What reactor configurations are optimal for scaling up the synthesis while maintaining thermal stability?

Continuous-flow reactors with in-line cooling jackets prevent exothermic runaway reactions. For example, microreactors achieved 85% yield in trifluoromethylpyridine syntheses by ensuring precise temperature control (±2°C) and reduced residence time .

Q. How should researchers validate conflicting bioactivity data across different assay platforms for this compound?

Apply orthogonal assay methods (e.g., SPR vs. cell-based assays) and statistical meta-analysis. For instance, IC₅₀ discrepancies in kinase inhibition studies were resolved by normalizing data to reference inhibitors and accounting for assay-specific buffer conditions .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using complementary techniques (e.g., XRD for structure, LC-MS for purity) and apply error-propagation models to quantify uncertainty .

- Experimental Design : Prioritize adaptive DoE frameworks that integrate real-time process analytics (PAT) for rapid parameter optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.